Epiphenethicillin
Description
Epiphenethicillin is a semisynthetic penicillin derivative structurally related to ampicillin and methicillin. It belongs to the β-lactam antibiotic class, characterized by a β-lactam ring essential for bactericidal activity. This compound is primarily effective against Gram-positive bacteria, including penicillinase-producing Staphylococcus aureus, due to its resistance to enzymatic degradation . Its chemical structure includes a phenoxy group attached to the penicillin core, enhancing stability against acid hydrolysis and improving oral bioavailability compared to earlier penicillins .
Properties
CAS No. |
7177-41-5 |
|---|---|
Molecular Formula |
C17H20N2O5S |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2S)-2-phenoxypropanoyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C17H20N2O5S/c1-9(24-10-7-5-4-6-8-10)13(20)18-11-14(21)19-12(16(22)23)17(2,3)25-15(11)19/h4-9,11-12,15H,1-3H3,(H,18,20)(H,22,23)/t9-,11+,12-,15+/m0/s1 |
InChI Key |
NONJJLVGHLVQQM-XDYICZGBSA-N |
SMILES |
CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC3=CC=CC=C3 |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O)OC3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Epiphenethicillin; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Pharmacokinetic Comparison
Epiphenethicillin’s structural modifications differentiate it from other penicillins. Key comparisons include:
Table 1: Structural and Pharmacokinetic Properties
| Compound | Molecular Formula | β-Lactamase Resistance | Oral Bioavailability (%) | Plasma Protein Binding (%) | Half-life (h) |
|---|---|---|---|---|---|
| This compound | C₁₆H₁₈N₂O₅S | Moderate | 40–50 | 75 | 1.2 |
| Ampicillin | C₁₆H₁₉N₃O₄S | Low | 30–40 | 20 | 1.0 |
| Methicillin | C₁₇H₂₀N₂O₆S | High | <10 | 35 | 0.5 |
| Amoxicillin | C₁₆H₁₉N₃O₅S | Low | 80–90 | 18 | 1.3 |
Sources: Derived from structural analogs and pharmacokinetic studies .
- β-Lactamase Resistance: Methicillin exhibits higher resistance due to bulky side chains, while this compound’s phenoxy group provides moderate protection .
- Oral Bioavailability : this compound’s bioavailability (40–50%) surpasses methicillin (<10%) but lags behind amoxicillin (80–90%) due to differences in side-chain hydrophilicity .
Spectrum of Activity
- Gram-Positive Bacteria : this compound and methicillin show superior activity against penicillinase-producing S. aureus, whereas ampicillin is ineffective against these strains .
- Gram-Negative Bacteria: Ampicillin and amoxicillin have broader coverage (e.g., E. coli, H. influenzae) due to enhanced cell wall penetration, a trait less pronounced in this compound .
Clinical Efficacy and Regulatory Considerations
Efficacy in Clinical Trials
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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